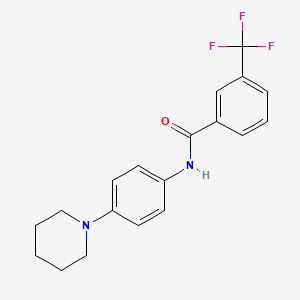
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as TFB-TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1). EAAT1 is responsible for the reuptake of the neurotransmitter glutamate from the synaptic cleft, and its inhibition by TFB-TBOA leads to an increase in extracellular glutamate levels. This has important implications for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Research has highlighted the synthesis and evaluation of piperidine derivatives, including compounds structurally related to N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide, for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, by virtue of their design, have shown potential as antidementia agents, with specific derivatives demonstrating significant efficacy in increasing acetylcholine content in the cerebral cortex and hippocampus of rats, which is a promising avenue for Alzheimer's disease treatment (Sugimoto et al., 1990).
Antibacterial Activity
Another study focused on novel benzamides and their metal complexes, demonstrating these compounds' antibacterial properties against a range of bacterial strains. The research showed that the copper complexes of these benzamides exhibited higher antibacterial activities than their ligand counterparts, offering a new pathway for developing antibacterial agents (Khatiwora et al., 2013).
Heterogeneous Catalysis
In the field of materials science, benzene-1,3,5-tricarboxamide derivatives have been utilized to construct covalent organic frameworks (COFs) that serve as efficient catalysts for chemical reactions like Knoevenagel condensation. These frameworks, due to their built-in amide active sites, highlight the compound's utility beyond medicinal applications, demonstrating its versatility in catalysis (Li et al., 2019).
Metabolism and Pharmacokinetics
Another angle of research has been the metabolism and pharmacokinetics of related compounds, such as flumatinib, a tyrosine kinase inhibitor. Studies on these compounds have provided insights into their metabolic pathways in humans, including the identification of main metabolites, which is crucial for drug development and safety assessment (Gong et al., 2010).
Antiarrhythmic Activity
Research into benzamides with trifluoroethoxy ring substituents has explored their potential in oral antiarrhythmic activity. This study demonstrates the significance of the basic quality of the amine nitrogen in the piperidine ring for enhancing antiarrhythmic effects, contributing to the development of new antiarrhythmic agents (Banitt et al., 1977).
Propriétés
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)15-6-4-5-14(13-15)18(25)23-16-7-9-17(10-8-16)24-11-2-1-3-12-24/h4-10,13H,1-3,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQHJFZHYFCHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2589409.png)
![methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2589412.png)
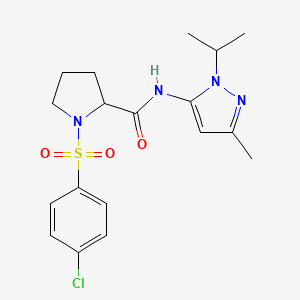
![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2589416.png)
![N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2589417.png)
![N-[2-(6-Chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2589418.png)
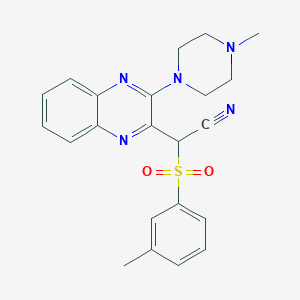

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2589422.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate](/img/structure/B2589424.png)
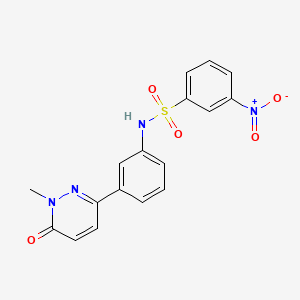
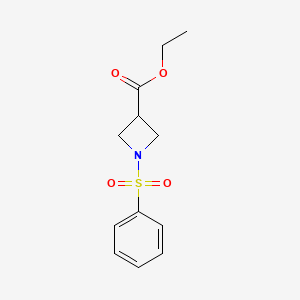
![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)